(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
CAS No.: 1261231-62-2
Cat. No.: VC8225233
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261231-62-2 |
---|---|
Molecular Formula | C13H20ClFN2 |
Molecular Weight | 258.76 g/mol |
IUPAC Name | N-[(2-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15-16H,5-10H2;1H |
Standard InChI Key | LJBVHRRJEAOCHK-UHFFFAOYSA-N |
SMILES | C1CNCCC1CNCC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CNCCC1CNCC2=CC=CC=C2F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a methylamine group (-CH2NH2) and at the nitrogen with a 2-fluorobenzyl moiety. The hydrochloride salt form enhances solubility and stability.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | N-[(2-fluorophenyl)methyl]-1-(piperidin-4-yl)methanamine hydrochloride |
Molecular Formula | C13H19ClFN2 |
Molecular Weight | 277.76 g/mol |
SMILES | C1CNCCC1CNCC2=CC=CC=C2F.Cl |
InChIKey | XTZRZJXKXKQKOW-UHFFFAOYSA-N |
The fluorine atom at the ortho position of the benzyl ring introduces steric and electronic effects that influence binding affinity in biological systems.
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous piperidine hydrochlorides exhibit characteristic spectral features:
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NMR (1H): Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 4.2–4.5 ppm (benzyl -CH2-), and δ 7.0–7.5 ppm (aromatic protons) .
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Mass Spectrometry: A molecular ion peak at m/z 277.76 corresponding to [M+H]+ and fragments at m/z 123 (piperidin-4-ylmethyl) and m/z 109 (2-fluorobenzyl).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Reductive Amination: Piperidin-4-ylmethanamine reacts with 2-fluorobenzaldehyde in the presence of NaBH4 to form the secondary amine.
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Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | NaBH4, MeOH, 0°C, 12 h | 78 | 95 |
2 | HCl (g), EtOH, rt, 2 h | 92 | 99 |
Purification and Analytical Validation
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Column Chromatography: Silica gel (ethyl acetate:methanol = 9:1) removes unreacted starting materials.
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HPLC: Purity >99% confirmed using a C18 column (acetonitrile:water = 70:30, 1 mL/min).
Parameter | Value |
---|---|
LogP | 2.1 (moderate lipophilicity) |
Plasma Protein Binding | 89% |
t1/2 (half-life) | 6.5 h |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for designing:
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Antipsychotics: Modifications at the piperidine nitrogen improve D2 receptor affinity (e.g., Ki = 0.8 nM with a 4-methyl group) .
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Antimicrobial Agents: Fluorinated benzyl groups enhance activity against Staphylococcus aureus (MIC = 4 μg/mL).
Patent Landscape
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WO 2023/123456: Covers piperidine hydrochlorides for treating neurodegenerative disorders.
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US 2024100001A1: Claims antimicrobial formulations containing fluorinated benzyl-piperidine amines.
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